molecular formula C16H23NO B4967109 4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol

4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol

Cat. No.: B4967109
M. Wt: 245.36 g/mol
InChI Key: QQZGTDSQRZYAAZ-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.35992 . This compound is known for its unique structure, which combines a tetrahydronaphthalene moiety with a cyclohexanol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol is unique due to its combination of a tetrahydronaphthalene moiety with a cyclohexanol group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .

Properties

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-4,14-18H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZGTDSQRZYAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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